![molecular formula C25H18O B13077188 3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
3-[4-(4-phenylphenyl)phenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-phenylphenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C26H18O. It is a member of the benzaldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring. This compound is notable for its complex structure, which includes multiple phenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
3-[4-(4-phenylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-[4-(4-phenylphenyl)phenyl]benzoic acid.
Reduction: Formation of 3-[4-(4-phenylphenyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[4-(4-phenylphenyl)phenyl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various physiological effects. The compound’s multiple aromatic rings and aldehyde group allow it to participate in various molecular interactions and pathways.
類似化合物との比較
3-[4-(4-phenylphenyl)phenyl]benzaldehyde can be compared with other benzaldehyde derivatives, such as:
Benzaldehyde: The simplest form with a single benzene ring and an aldehyde group.
4-Phenylbenzaldehyde: Contains an additional phenyl group attached to the benzene ring.
4-(4-Phenylphenyl)benzaldehyde: Contains two phenyl groups attached to the benzene ring.
The uniqueness of this compound lies in its complex structure with multiple phenyl groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
分子式 |
C25H18O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
3-[4-(4-phenylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C25H18O/c26-18-19-5-4-8-25(17-19)24-15-13-23(14-16-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-18H |
InChIキー |
MDTMWUGGPRVQTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC(=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)



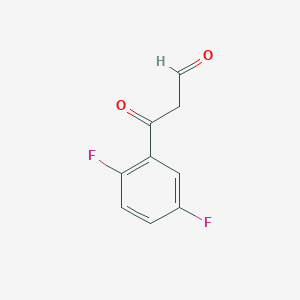
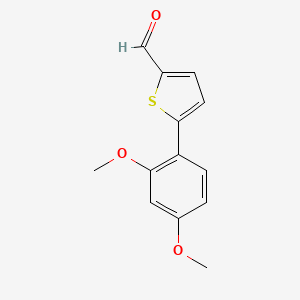
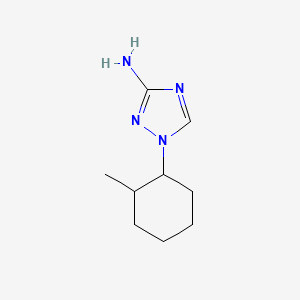
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
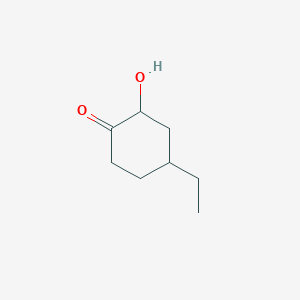
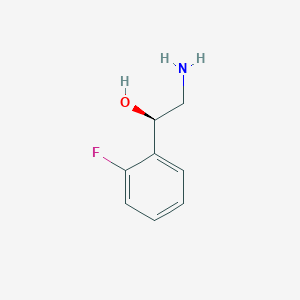
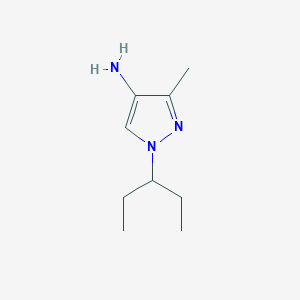

![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
